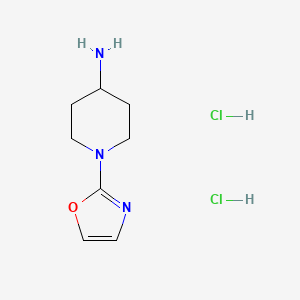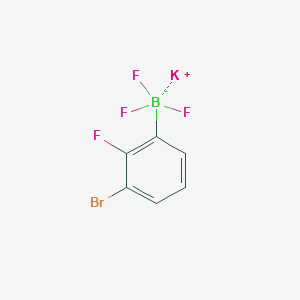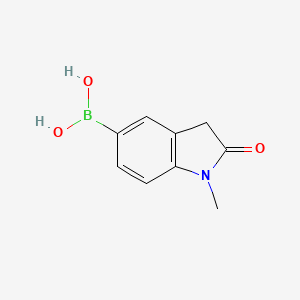
Methyl 5-(2-aminoethoxy)pyridine-3-carboxylate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(2-aminoethoxy)pyridine-3-carboxylate dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a carboxylate ester and an aminoethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-aminoethoxy)pyridine-3-carboxylate dihydrochloride typically involves the reaction of 5-bromo-3-pyridinecarboxylic acid with 2-aminoethanol in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified using methanol and a suitable catalyst to yield the desired compound. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(2-aminoethoxy)pyridine-3-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxides, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 5-(2-aminoethoxy)pyridine-3-carboxylate dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 5-(2-aminoethoxy)pyridine-3-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The aminoethoxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-(3-aminopropyl)pyridine-3-carboxylate dihydrochloride
- Ethyl 5-(2-aminoethoxy)pyridine-3-carboxylate dihydrochloride
Uniqueness
Methyl 5-(2-aminoethoxy)pyridine-3-carboxylate dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminoethoxy group enhances its solubility and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C9H14Cl2N2O3 |
|---|---|
Peso molecular |
269.12 g/mol |
Nombre IUPAC |
methyl 5-(2-aminoethoxy)pyridine-3-carboxylate;dihydrochloride |
InChI |
InChI=1S/C9H12N2O3.2ClH/c1-13-9(12)7-4-8(6-11-5-7)14-3-2-10;;/h4-6H,2-3,10H2,1H3;2*1H |
Clave InChI |
JVKWIUHCQBCWKY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CN=C1)OCCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate](/img/structure/B13465157.png)
![Spiro[4.5]decane-8-carbaldehyde](/img/structure/B13465161.png)


![(6S)-7-benzyloxycarbonyl-2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B13465172.png)
![1-Bromo-3-(chlorodifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B13465176.png)
![2-chloro-1-{5-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-one](/img/structure/B13465177.png)





![1-Oxa-9-azaspiro[5.6]dodec-3-ene hydrochloride](/img/structure/B13465222.png)
